molecular formula C13H19N3O2 B13191340 N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide

N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide

Cat. No.: B13191340
M. Wt: 249.31 g/mol
InChI Key: MUXRHVVTSBFARO-UHFFFAOYSA-N
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Description

N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in scientific research due to its unique properties and potential benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide involves several steps. One common method includes the reaction of 2,6-dimethylphenyl isocyanate with methylamine and acetic acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process often includes the use of solvents and catalysts to enhance the reaction efficiency and yield. The final product is usually purified through crystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-[(5-chloropentyl)methylamino]acetamide
  • N-(2,6-dimethylphenyl)-2-[(diphenylmethyl)(methyl)amino]acetamide
  • N-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)carbamoyl]methyl(methyl)amino]acetamide

Uniqueness

N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide is unique due to its specific structural features and functional groups

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-(methylamino)acetamide

InChI

InChI=1S/C13H19N3O2/c1-9-5-4-6-10(2)13(9)16-12(18)8-15-11(17)7-14-3/h4-6,14H,7-8H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

MUXRHVVTSBFARO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)CNC

Origin of Product

United States

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